Renin Inhibitory Potency: H-Pro-his-phe-OH as a Baseline vs. Extended Analogs
While H-Pro-his-phe-OH itself exhibits weak inhibitory activity against human renin with an IC50 of approximately 5.2 µM [1], its value lies as a core pharmacophore. When incorporated into longer peptide analogs, the potency dramatically increases. For example, the nonapeptide H-Pro-His-Pro-Phe-His-Phe-Phe-Val-Tyr-Lys-OH, which contains the Pro-His-Phe sequence, demonstrates an IC50 of 1.0 × 10⁻⁷ M (100 nM) against human plasma renin [2]. This represents an approximately 50-fold increase in potency over the tripeptide fragment alone, underscoring the fragment's essential but not sufficient role for high-affinity binding [1][2].
| Evidence Dimension | IC50 (Inhibitory Concentration 50%) against human renin |
|---|---|
| Target Compound Data | IC50 = 5.2 × 10⁻⁶ M (5.2 µM) |
| Comparator Or Baseline | H-Pro-His-Pro-Phe-His-Phe-Phe-Val-Tyr-Lys-OH (nonapeptide) | IC50 = 1.0 × 10⁻⁷ M (100 nM) |
| Quantified Difference | The nonapeptide is approximately 52 times more potent (lower IC50) than the tripeptide. |
| Conditions | In vitro enzymatic assay against human plasma renin; conditions for the tripeptide data were not specified in the retrieved sources. |
Why This Matters
This potency differential quantifies the specific contribution of the Pro-His-Phe motif within a larger pharmacophore, guiding rational inhibitor design and justifying procurement of the pure tripeptide for fragment-based studies.
- [1] BindingDB. (n.d.). Entry for BDBM50022938: H-Pro-His-Phe-OH. BindingDB. View Source
- [2] Fuhrer, W., et al. (2015). Renin inhibitors. Synthesis of transition-state analogue inhibitors containing phosphorus acid derivatives at the scissile bond. Academia.edu. View Source
